Dimethyl 2-(4-bromophenyl)succinate

Description

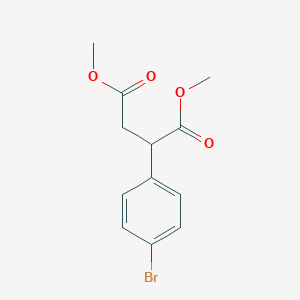

Dimethyl 2-(4-bromophenyl)succinate (CAS No. 97728-47-7) is an organobromine compound with the molecular formula C₁₂H₁₃BrO₄. Structurally, it consists of a succinate backbone esterified with two methyl groups and substituted at the 2-position with a 4-bromophenyl group. Synonyms include 1,4-dimethyl 2-(4-bromophenyl)butanedioate and succinic acid (p-bromophenyl)-dimethyl ester .

Properties

Molecular Formula |

C12H13BrO4 |

|---|---|

Molecular Weight |

301.13 g/mol |

IUPAC Name |

dimethyl 2-(4-bromophenyl)butanedioate |

InChI |

InChI=1S/C12H13BrO4/c1-16-11(14)7-10(12(15)17-2)8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3 |

InChI Key |

ZLHNNMQIYVSBBL-UHFFFAOYSA-N |

SMILES |

COC(=O)CC(C1=CC=C(C=C1)Br)C(=O)OC |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)Br)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromo vs. Chloro vs. Nitro Derivatives

The electronic and steric properties of substituents on the phenyl ring significantly influence the physical and spectroscopic behavior of succinate derivatives. Key comparisons include:

Table 1: Solid-State Deuterium NMR Data for Substituted Phenylacetic Acids

Key Findings :

- The nitro-substituted derivative exhibits the narrowest deuterium spectral linewidth, suggesting reduced molecular motion in the solid state compared to bromo- and chloro-substituted analogs. This is attributed to stronger intermolecular interactions (e.g., dipole-dipole or hydrogen bonding) imposed by the electron-withdrawing nitro group .

- The bromo-substituted compound shows intermediate rigidity, likely due to the balance between steric bulk and moderate electronic effects.

Ester Group Variations: Methyl vs. Ethyl Esters

The choice of ester groups impacts solubility, reactivity, and spectroscopic properties. For example:

Table 2: NMR Data for 2-(4-Bromophenyl)Succinate Esters

Key Findings :

- The ethyl-methyl ester derivative shows upfield shifts in ¹H NMR for the ethyl group (δ 4.16–4.03) compared to the methyl ester (δ 3.66), consistent with increased electron density around the ester oxygen in ethyl groups.

- Synthetic yields for mixed esters (e.g., ethyl-methyl) are moderate (~50%), suggesting steric challenges during esterification .

Solid-State Behavior and Hydrogen Bonding

The crystal packing of this compound is influenced by halogen bonding (C–Br···O interactions) and weak hydrogen bonds (C–H···O). In contrast:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.